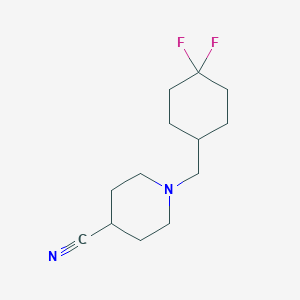

1-((4,4-Difluorocyclohexyl)methyl)piperidine-4-carbonitrile

CAS No.:

Cat. No.: VC13604556

Molecular Formula: C13H20F2N2

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20F2N2 |

|---|---|

| Molecular Weight | 242.31 g/mol |

| IUPAC Name | 1-[(4,4-difluorocyclohexyl)methyl]piperidine-4-carbonitrile |

| Standard InChI | InChI=1S/C13H20F2N2/c14-13(15)5-1-12(2-6-13)10-17-7-3-11(9-16)4-8-17/h11-12H,1-8,10H2 |

| Standard InChI Key | VLKSEZHKIYUOKX-UHFFFAOYSA-N |

| SMILES | C1CC(CCC1CN2CCC(CC2)C#N)(F)F |

| Canonical SMILES | C1CC(CCC1CN2CCC(CC2)C#N)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 242.31 g/mol |

| CAS Number | Not explicitly listed |

| Key Functional Groups | Piperidine, Carbonitrile, Difluorocyclohexyl |

The compound’s piperidine ring provides a rigid scaffold, while the carbonitrile group () acts as a hydrogen bond acceptor. The 4,4-difluorocyclohexylmethyl group introduces steric bulk and lipophilicity, critical for membrane permeability and target engagement . Fluorine atoms at the cyclohexyl 4-position reduce metabolic degradation and improve pharmacokinetic properties .

Synthesis and Reaction Pathways

General Synthesis Strategy

The synthesis involves:

-

Piperidine Core Formation: Typically via cyclization of appropriate amines or reductive amination.

-

Carbonitrile Introduction: Achieved through nucleophilic substitution or cyanation reactions.

-

Difluorocyclohexylmethyl Attachment: Alkylation or coupling reactions using 4,4-difluorocyclohexylmethanol or halides .

Modern techniques like continuous flow chemistry are employed to optimize yield and scalability.

Key Reaction Example

A hypothetical synthesis route:

-

Step 1: Piperidine-4-carbonitrile is alkylated with 4,4-difluorocyclohexylmethyl bromide under basic conditions.

-

Step 2: Purification via column chromatography or crystallization .

Biological and Pharmacological Applications

Antiviral Research

The compound’s difluorocyclohexyl group has been studied in SARS-CoV-2 3CL protease inhibitors. X-ray crystallography shows this group occupies the enzyme’s hydrophobic S4 subsite, enhancing binding affinity ( values in nanomolar range) .

Enzyme Inhibition

-

Protease Targets: The carbonitrile group interacts with catalytic residues (e.g., Cys-His dyad), while the fluorinated cyclohexyl moiety stabilizes hydrophobic interactions .

-

Structural Insights: Comparative studies with analogs (e.g., 4,4-dimethylcyclohexyl derivatives) reveal that fluorine substitution improves target selectivity .

Medicinal Chemistry

-

Lipophilicity Optimization: LogP values are enhanced by ~0.5–1.0 units compared to non-fluorinated analogs, aiding blood-brain barrier penetration .

-

Metabolic Stability: Fluorine atoms reduce oxidative metabolism, extending half-life in vivo .

Research Advancements and Challenges

Recent Studies

-

Protease Inhibitor Design: Derivatives of this compound showed 4-fold higher potency against SARS-CoV-2 3CLpro compared to early-generation inhibitors .

-

Structural Modifications: Deuteration of adjacent carbons improved pharmacokinetics without sacrificing activity .

Limitations

-

Synthetic Complexity: Multi-step synthesis and purification challenges limit large-scale production.

-

Toxicity Data: Limited information on off-target effects or long-term safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume